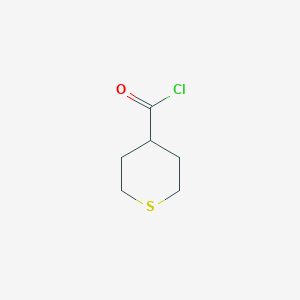

Thiane-4-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

thiane-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClOS/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRIIGFPFQOTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561515 | |

| Record name | Thiane-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121654-84-0 | |

| Record name | Thiane-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiane 4 Carbonyl Chloride

Established Synthetic Pathways from Carboxylic Acid Precursors

The conversion of carboxylic acids into acyl chlorides is a fundamental transformation in organic chemistry. For thiane-4-carbonyl chloride, the most common precursor is thiane-4-carboxylic acid.

Direct Conversion from Thiane-4-carboxylic Acid via Thionyl Chloride

The most conventional and widely utilized method for preparing thiane-4-carbonyl chloride is the direct reaction of thiane-4-carboxylic acid with thionyl chloride (SOCl₂). masterorganicchemistry.com This reaction effectively replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, yielding the desired acyl chloride. masterorganicchemistry.comlibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product as they can be easily removed from the reaction mixture. masterorganicchemistry.comdoubtnut.com For this reason, thionyl chloride is often considered the preferred reagent for this type of transformation. doubtnut.com The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in a suitable solvent. commonorganicchemistry.com

| Parameter | Typical Condition | Purpose | Source |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | masterorganicchemistry.comcommonorganicchemistry.com |

| Stoichiometry | Often used in excess | To drive the reaction to completion | commonorganicchemistry.com |

| Solvent | Neat (no solvent) or inert solvents like Toluene, DCM | To facilitate the reaction and control temperature | researchgate.netreddit.com |

| Temperature | Reflux | To provide activation energy for the reaction | commonorganicchemistry.com |

| Additives | Catalytic pyridine (B92270) or DMF | Can be used to accelerate the reaction | google.comrsc.org |

Mechanistic Elucidation of Carboxylic Acid to Acid Chloride Transformation

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

The mechanism involves the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. masterorganicchemistry.com

Intermediate Formation: This initial attack leads to the formation of a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. libretexts.org

Nucleophilic Acyl Substitution: A chloride ion, displaced in the initial step or present from the HCl byproduct, then acts as a nucleophile. It attacks the carbonyl carbon of the intermediate. masterorganicchemistry.com

Product Formation: The tetrahedral intermediate formed collapses, leading to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group. This group then decomposes into sulfur dioxide gas and a chloride ion, driving the reaction to completion. masterorganicchemistry.com The final products are the acyl chloride, sulfur dioxide, and hydrogen chloride. masterorganicchemistry.com

Exploration of Alternative Acyl Halogenation Reagents and Conditions

While thionyl chloride is effective, other reagents can also be employed to convert carboxylic acids to acyl chlorides, sometimes offering advantages in terms of mildness or selectivity. masterorganicchemistry.comchemicalbook.com

Common alternatives to thionyl chloride include oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). masterorganicchemistry.comdoubtnut.com Oxalyl chloride is a particularly useful alternative as it also produces gaseous byproducts (CO, CO₂, HCl), simplifying product isolation. chemicalbook.com It is often considered a milder and more selective reagent than thionyl chloride, making it suitable for substrates with sensitive functional groups. researchgate.netchemicalbook.com The reaction with oxalyl chloride is typically run at room temperature in a solvent like dichloromethane (B109758) (DCM) and is often accelerated by a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com

| Reagent | Formula | Typical Conditions | Byproducts | Notes | Source |

| Thionyl Chloride | SOCl₂ | Neat or in solvent, reflux | SO₂, HCl (gaseous) | Common, effective, drives reaction with gas evolution. | masterorganicchemistry.comcommonorganicchemistry.com |

| Oxalyl Chloride | (COCl)₂ | DCM, RT, cat. DMF | CO, CO₂, HCl (gaseous) | Milder conditions, good for sensitive substrates. | commonorganicchemistry.comresearchgate.netchemicalbook.com |

| Phosphorus Trichloride | PCl₃ | Heat required | H₃PO₃ (solid) | Requires stoichiometric amounts; byproduct removal can be complex. | masterorganicchemistry.comresearchgate.net |

| Phosphorus Pentachloride | PCl₅ | Heat may be required | POCl₃, HCl | Byproduct (POCl₃) is a high-boiling liquid, complicating purification. | masterorganicchemistry.comresearchgate.net |

Reactivity and Reaction Mechanisms of Thiane 4 Carbonyl Chloride

Electrophilic Character and Reactivity of the Carbonyl Chloride Moiety.benchchem.com

The carbonyl chloride group is the primary site of reactivity in thiane-4-carbonyl chloride. The carbon atom of the carbonyl group is double-bonded to an oxygen atom and single-bonded to a chlorine atom. Both oxygen and chlorine are highly electronegative atoms that withdraw electron density from the carbonyl carbon. This electron-withdrawing effect, known as a negative inductive effect, renders the carbonyl carbon significantly electron-deficient and, therefore, highly electrophilic.

This pronounced electrophilic character makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles. The reactivity of the acyl chloride can be further enhanced by the use of Lewis acids, such as aluminum chloride (AlCl₃), which coordinate to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and accelerating reactions with nucleophiles like amines or alcohols.

Nucleophilic Acyl Substitution Reactions

The predominant reaction pathway for thiane-4-carbonyl chloride is nucleophilic acyl substitution, where a nucleophile replaces the chloride ion.

Nucleophilic acyl substitution reactions with thiane-4-carbonyl chloride typically proceed through a tetrahedral intermediate. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This step breaks the carbon-oxygen pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

In the subsequent step, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion, being a good leaving group, is expelled. This two-step mechanism, known as the addition-elimination mechanism, is characteristic of nucleophilic acyl substitution reactions.

Thiane-4-carbonyl chloride is an effective acylating agent, meaning it can transfer its thiane-4-carbonyl group to other molecules. These acyl transfer reactions are a cornerstone of its utility in organic synthesis, leading to the formation of various derivatives such as amides, esters, and thioesters upon reaction with amines, alcohols, and thiols, respectively.

The scope of these reactions is broad, accommodating a variety of nucleophiles. Optimization of these reactions often involves careful selection of reaction conditions. For instance, the choice of solvent can significantly influence reaction rates, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) generally enhancing the rate compared to non-polar solvents. Kinetic studies, for example, using in situ Fourier-transform infrared spectroscopy (FTIR), can be employed to monitor the reaction progress and determine optimal conditions.

In molecules containing multiple nucleophilic functional groups (polyfunctional systems), achieving selective acylation at a specific site is a significant challenge. The high reactivity of the acyl chloride in thiane-4-carbonyl chloride can sometimes lead to non-selective reactions. However, by controlling reaction conditions such as temperature, stoichiometry of reactants, and the use of specific catalysts or protecting groups, a degree of chemoselectivity can be achieved. For example, a more nucleophilic amine group will typically react in preference to a less nucleophilic alcohol group. The selective introduction of the thiane (B73995) moiety into complex molecules is a crucial aspect of its application in areas like medicinal chemistry.

Reactions Involving the Thiane Heterocycle

While the primary reactivity of thiane-4-carbonyl chloride is centered on the acyl chloride group, the thiane ring itself can participate in chemical transformations.

The chemical reactivity of saturated six-membered sulfur heterocycles like thiane is comparable to that of acyclic sulfides. ijcrcps.commsu.edumycollegevcampus.com The sulfur atom in the thiane ring possesses lone pairs of electrons, making it a nucleophilic center. Consequently, the sulfur can react with electrophiles. For instance, oxidation of the sulfur atom can occur, leading to the formation of sulfoxides or sulfones, depending on the strength of the oxidizing agent used. The sulfur atom can also undergo electrophilic chlorination to form a chlorosulfonium intermediate. msu.edu

The thiane ring is generally stable; however, under certain conditions, ring-opening reactions can be induced. msu.edu The presence of the sulfur atom can also influence the reactivity of adjacent carbon atoms through stabilization of carbanions. britannica.com

Potential for Ring-Opening or Functionalization Reactions of the Thiane Core

While the primary reactive site of thiane-4-carbonyl chloride is the acyl chloride, the thiane ring itself can participate in various reactions, leading to either functionalization of the ring or its cleavage.

The sulfur atom in the thiane ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. These transformations significantly alter the electronic properties and reactivity of the heterocyclic core.

Visible light-mediated ring contraction of α-acylated saturated heterocycles, including thiane derivatives, has been reported as a method for skeletal remodeling. digitellinc.comnih.gov This process, which can be enantioselective with the use of a chiral phosphoric acid catalyst, formally extrudes the heteroatom to yield one-atom ring-contracted products with new C(sp³)–C(sp³) bonds. nih.gov For instance, the ring contraction of piperidines can produce β-amino ketones. nih.gov Studies have shown that this transformation proceeds through an achiral intermediate, with racemization occurring in the absence of a chiral catalyst. nih.gov

The reactivity of the thiane ring is similar to that of acyclic sulfides. msu.eduijcrcps.com Functionalization can also occur at the carbon atoms of the thiane ring. For example, lithiation of thiane oxide followed by reaction with an electrophile can introduce substituents onto the ring. rsc.org

Ring-opening reactions of four-membered sulfur-containing heterocycles like thietanes are well-documented and can be initiated by nucleophiles or electrophiles. msu.eduwikipedia.org For instance, acid-catalyzed ring-opening of thietane (B1214591) with chlorine proceeds via a chlorosulfonium intermediate. msu.edu While thiane is a six-membered ring and thus less strained than thietane, analogous ring-opening reactions can occur under specific conditions, particularly if the ring is activated, for instance by the presence of adjacent functional groups that can stabilize intermediates. nih.gov

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA) | Thiane-4-carbonyl sulfoxide/sulfone |

| Ring Contraction | Visible light, optional chiral phosphoric acid catalyst | Ring-contracted product with new C-C bond |

| Ring Functionalization | Lithiation (e.g., LDA) followed by electrophile | Substituted thiane derivative |

| Ring Opening (by analogy) | Strong nucleophiles or electrophiles with acid catalysis | Acyclic sulfur-containing compound |

Catalytic Transformations Utilizing Thiane-4-carbonyl Chloride

The presence of both the reactive acyl chloride and the thiane ring allows for the use of thiane-4-carbonyl chloride and its derivatives in various catalytic transformations.

Role in Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (by analogy to related cyclic sulfones)

While direct studies on thiane-4-carbonyl chloride in Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) are not prevalent, extensive research on analogous cyclic sulfones, particularly thiane 1,1-dioxides, provides significant insight into its potential reactivity. nih.govthieme-connect.com The DAAA reaction is a powerful method for constructing stereogenic centers. nih.govsemanticscholar.orgrsc.org

In the context of cyclic sulfones, the palladium-catalyzed DAAA reaction allows for the enantioselective synthesis of α-difunctionalized products from racemic starting materials. nih.govthieme-connect.com This transformation relies on the in-situ generation of an enolate intermediate through decarboxylation, which then undergoes asymmetric allylic alkylation. nih.gov The success of this approach hinges on the dynamic kinetic resolution of the resulting E- and Z-enolate intermediates, which is mediated by the palladium catalyst. nih.govthieme-connect.com Research has shown that the reaction medium and the choice of ligand are crucial for achieving high enantioselectivity. thieme-connect.com

For thietane 1,1-dioxides, a related four-membered cyclic sulfone, the palladium-catalyzed DAAA has been successfully developed to install α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity from racemic precursors. acs.org This process also proceeds through the formation of linear enolate intermediates. acs.org Given these precedents, it is highly probable that derivatives of thiane-4-carbonyl chloride, particularly the corresponding carboxylic acid or its esters after conversion, could serve as substrates in DAAA reactions to generate chiral thiane derivatives.

| Catalyst System | Substrate Type (by analogy) | Key Transformation | Significance |

| Palladium with chiral ligands (e.g., (S,S)-ANDEN phenyl Trost's ligand) | Racemic cyclic sulfones (thiane 1,1-dioxides) | Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Enantioselective synthesis of α-difunctionalized cyclic sulfones |

| Palladium with bidentate diamidophosphite ligand | α-sulfonyl carbanions | Asymmetric Allylic Alkylation (AAA) | Rapid access to chiral homo-allylic sulfones |

Lewis Acid-Mediated Processes (e.g., Friedel-Crafts Acylation by analogy)

Thiane-4-carbonyl chloride is an acyl chloride and is therefore expected to undergo Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction is a fundamental method for forming carbon-carbon bonds and synthesizing aryl ketones. sigmaaldrich.comchemistryjournals.net

The mechanism involves the formation of a complex between the Lewis acid (e.g., AlCl₃) and the chlorine atom of the acyl chloride, which leads to the generation of a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the monoacylated product. sigmaaldrich.comorganic-chemistry.org A key advantage of Friedel-Crafts acylation is that the product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orgchemistryjournals.net

A wide range of Lewis acids can be employed, and various catalytic systems have been developed to improve the efficiency and environmental friendliness of the reaction. chemistryjournals.net While direct examples using thiane-4-carbonyl chloride in Friedel-Crafts reactions are not extensively reported in the literature, its structural similarity to other acyl chlorides strongly suggests its applicability in such transformations to synthesize aryl ketones bearing a thiane moiety. rsc.orgmasterorganicchemistry.com

| Reaction | Catalyst | Reactants | Product |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Thiane-4-carbonyl chloride, Arene | Aryl 4-thianyl ketone |

Applications in Complex Molecule Synthesis and Advanced Organic Chemistry

Fundamental Building Block for the Construction of Complex Organic Architectures

In the realm of organic chemistry, "building blocks" are functionalized molecules used for the modular, step-by-step assembly of more complex compounds. alfa-chemistry.com Thiane-4-carbonyl chloride exemplifies such a building block, providing both a structural scaffold (the thiane (B73995) ring) and a reactive handle (the acyl chloride) for chemical elaboration. alfa-chemistry.com Its structure consists of a six-membered saturated ring containing a sulfur atom, known as a thiopyran or thiane system, with a carbonyl chloride group attached at the 4-position.

The primary utility of this compound stems from the high reactivity of the acyl chloride group. Current time information in Bangalore, IN. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution reactions. This reactivity allows for the covalent attachment of the thiane moiety to a wide array of other molecules, making it a key component in the synthesis of complex organic structures, including those developed for pharmaceutical and agrochemical applications. Current time information in Bangalore, IN. The use of such predefined building blocks provides chemists with precise control over the final architecture of the target molecule. alfa-chemistry.com

Intermediate in the Synthesis of Biologically Relevant Heterocyclic Scaffolds

Heterocyclic scaffolds—ring structures containing atoms of at least two different elements—are foundational to many biologically active compounds. mdpi.comnih.gov The thiane ring system within Thiane-4-carbonyl chloride makes it a valuable intermediate for introducing a sulfur-containing heterocycle into a larger molecule, a common feature in many therapeutic agents.

Research has demonstrated the role of thiane-based structures in medicinal chemistry. For instance, a patent for potential antiviral agents describes the use of thiane-4-carbonyl chloride in the preparation of pyrazolo[1,5-a]pyrimidine (B1248293) compounds. google.com In a related context, the oxidized form of the thiane ring, tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide, serves as a key intermediate in the synthesis of therapeutic agents for the herpesvirus, where it reacts with amines or alcohols to create active amide or ester derivatives. These examples underscore the importance of the thiane scaffold as a precursor to molecules with significant biological relevance. The synthesis of these complex molecules often relies on sequential reactions that build upon a core building block. mdpi.com

The creation of molecules with specific three-dimensional arrangements, or stereochemistry, is critical in drug development. While direct examples of Thiane-4-carbonyl chloride in stereofunctionalized synthesis are specialized, its structure is well-suited for such applications. The defined, chair-like conformation of the thiane ring can influence the stereochemical outcome of reactions. Furthermore, the acyl chloride functional group can be reacted with chiral nucleophiles or in the presence of chiral catalysts to introduce new stereocenters with high selectivity, leading to the formation of single-enantiomer heterocyclic products.

Structural Analysis and Conformational Studies

Spectroscopic Characterization Methodologies

Spectroscopic methods provide foundational insights into the molecular structure of thiane-4-carbonyl chloride by probing the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of thiane-4-carbonyl chloride in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the protons on the thiane (B73995) ring. The protons adjacent to the sulfur atom (CH₂-S) typically appear as a multiplet in the range of δ 3.15–2.95 ppm. The protons on the carbon atom bearing the carbonyl chloride group (CH₂-COCl) are also observed as a multiplet, generally between δ 2.60–2.45 ppm. Protons on carbons alpha to a carbonyl group typically resonate in the 2.1-2.6 ppm range. pdx.edulibretexts.org The specific shifts and coupling patterns are influenced by the conformation of the thiane ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acyl chloride group is typically found in the range of 165-190 ppm. oregonstate.edu The carbons of the thiane ring will have distinct chemical shifts. The carbons adjacent to the sulfur atom (C-S) are expected to appear in a specific region, while the other ring carbons will have their own characteristic signals, influenced by their proximity to the sulfur and the carbonyl chloride group. oregonstate.eduresearchgate.net

Table 1: Predicted NMR Data for Thiane-4-carbonyl chloride

| Nucleus | Predicted Chemical Shift (ppm) | Typical Region |

|---|---|---|

| ¹H (CH₂-S) | 3.15–2.95 (m) | 2.0-3.0 |

| ¹H (CH₂-COCl) | 2.60–2.45 (m) | 2.0-3.0 |

| ¹³C (C=O) | ~170 | 165-190 oregonstate.edu |

| ¹³C (Thiane Ring) | Varies | 20-50 |

Data is based on typical values for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For thiane-4-carbonyl chloride, the most prominent absorption band is due to the stretching vibration of the carbonyl group (C=O) in the acyl chloride. This is a strong, sharp peak typically observed around 1795 cm⁻¹. Another key absorption is the carbon-chlorine (C-Cl) stretching vibration, which appears at approximately 690 cm⁻¹. The presence of C-H bonds in the thiane ring will also give rise to stretching and bending vibrations in the expected regions of the spectrum. msu.edu

Table 2: Characteristic IR Absorption Frequencies for Thiane-4-carbonyl chloride

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Observed Frequency (cm⁻¹) |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1775-1810 uobabylon.edu.iq | 1795 |

| Carbon-Chlorine (C-Cl) | Stretch | 600-800 | 690 |

| C-H (alkane) | Stretch | 2850-3000 msu.edu | - |

Data is based on typical values and may vary.

Advanced Structural Elucidation Techniques

To gain a more detailed and precise understanding of the three-dimensional arrangement of atoms and the dynamic nature of the thiane ring, advanced analytical methods are employed.

The six-membered thiane ring is not planar and, like cyclohexane, exists in various conformations that can interconvert. The most stable conformations are typically the chair forms, although boat and twist-boat conformations are also possible as transition states or in substituted systems. nih.govyoutube.com The conformational equilibrium of the thiane ring is influenced by the nature and position of substituents. The presence of the carbonyl chloride group at the 4-position will impact the ring's conformational preference. The thiane ring can undergo a "ring flip," where axial and equatorial positions interchange. youtube.com The relative energies of the conformers with the carbonyl chloride group in the axial versus the equatorial position will determine the dominant conformation in solution.

In the solid state, molecules can sometimes exhibit disorder, where they occupy multiple positions or orientations within the crystal lattice. For thiane derivatives, this can manifest as rotational disorder of the entire molecule or as a conformational disorder arising from the ring's ability to "flip" between different chair conformations. nih.gov Studies on related carbonyl compounds have investigated rotational barriers around single bonds. researchgate.netacs.org While specific studies on rotational disorder in thiane-4-carbonyl derivatives were not found, analysis of similar systems suggests that such phenomena are possible and can be investigated using variable-temperature X-ray diffraction. nih.gov This would reveal if the thiane ring or the carbonyl chloride group exhibits any dynamic behavior in the crystal.

Future Research Directions and Theoretical Investigations

Computational Chemistry and Molecular Modeling for Reactivity and Conformation Prediction

Computational chemistry and molecular modeling are indispensable tools for predicting the behavior of molecules, and their application to Thiane-4-carbonyl chloride can provide profound insights into its reactivity and conformational preferences. uomustansiriyah.edu.iqarxiv.orgresearchgate.net Advanced computational methods can elucidate the intricate relationship between the molecule's structure and its chemical properties. uomustansiriyah.edu.iq

The conformational landscape of the thiane (B73995) ring significantly influences the reactivity of the 4-carbonyl chloride group. The ring can adopt various conformations, such as chair and twist-boat forms, with the substituent's preference for an axial or equatorial position impacting its accessibility and reactivity. researchgate.net Computational studies, utilizing methods like Density Functional Theory (DFT), can predict the relative energies of these conformers and the energy barriers between them. acs.orglibretexts.org For instance, the conformational energies of substituted cyclohexanes, a carbocyclic analog of thiane, have been extensively studied to understand the balance of forces in axial versus equatorial substitution. acs.org Similar studies on Thiane-4-carbonyl chloride would clarify how the sulfur heteroatom and the acyl chloride group affect the ring's geometry.

Furthermore, molecular modeling can predict reactivity indices, such as the electrophilicity of the carbonyl carbon, which is crucial for understanding its reactions with nucleophiles. acs.org By simulating reaction pathways, researchers can forecast the most likely products and transition states for various transformations. nih.gov These predictive models can be validated against experimental data, such as comparing DFT-predicted NMR shifts with experimental results to confirm structural assignments. This synergy between computational prediction and experimental validation accelerates the discovery and optimization of new reactions. nih.govresearchgate.net

Table 1: Focus Areas for Computational Investigation of Thiane-4-carbonyl chloride

| Research Focus | Computational Method | Predicted Properties | Potential Impact |

| Conformational Analysis | DFT, Ab initio | Relative stabilities of chair/twist-boat conformers, rotational barriers | Understanding substituent effects on ring geometry and reactivity. researchgate.netacs.orglibretexts.org |

| Reactivity Prediction | DFT, Molecular Dynamics | Electrostatic potential maps, frontier molecular orbital analysis, reaction pathway modeling | Guiding synthetic strategies by predicting sites of nucleophilic attack and reaction outcomes. nih.gov |

| Spectroscopic Prediction | DFT, GIAO | NMR chemical shifts, IR vibrational frequencies | Aiding in the structural elucidation of new derivatives and resolving experimental data discrepancies. |

| Solvent Effects | PCM, SMD | Solvation free energies, reaction rates in different media | Optimizing reaction conditions by selecting the most suitable solvent for specific transformations. nih.gov |

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly guiding synthetic methodologies, aiming to reduce environmental impact and enhance safety. chemijournal.com The traditional synthesis of Thiane-4-carbonyl chloride often involves reagents like thionyl chloride, which produces corrosive HCl and gaseous SO₂ as byproducts. Future research will focus on developing more sustainable synthetic routes.

One promising area is the exploration of alternative chlorinating agents that are less hazardous and produce fewer waste products. Another approach is the development of catalytic methods that can generate the acyl chloride in situ under milder conditions, avoiding the isolation of the often-unstable intermediate. organic-chemistry.org

For the derivatization of Thiane-4-carbonyl chloride, green chemistry principles can be applied by using bio-based and renewable solvents. rsc.org For example, the synthesis of amides from acid chlorides has been successfully demonstrated in Cyrene™, a solvent derived from cellulose, which offers a safer alternative to traditional dipolar aprotic solvents like DMF and DCM. rsc.org Such protocols often feature simpler aqueous work-ups, minimizing the use of organic solvents for extraction and purification. rsc.org The development of solvent-free reaction conditions or the use of water as a solvent, where feasible, represents another important frontier. chemijournal.com

Table 2: Green Chemistry Strategies for Thiane-4-carbonyl chloride

| Strategy | Traditional Method | Green Alternative | Benefits |

| Synthesis | Reaction of the carboxylic acid with thionyl chloride (SOCl₂). | Use of milder, solid-supported chlorinating agents; catalytic in situ generation. | Reduced hazardous byproducts, improved safety, and potentially higher atom economy. |

| Derivatization (Solvent) | Use of chlorinated solvents (e.g., DCM) or polar aprotic solvents (e.g., DMF). rsc.org | Use of bio-based solvents (e.g., Cyrene™), ionic liquids, or water. rsc.orgresearchgate.net | Reduced toxicity, improved biodegradability, and simplified purification procedures. rsc.org |

| Energy Input | Conventional heating (reflux). organic-chemistry.org | Microwave irradiation, ultrasound-assisted synthesis. chemijournal.comresearchgate.net | Faster reaction times, lower energy consumption, and often improved yields. chemijournal.com |

| Catalysis | Stoichiometric amounts of Lewis acids. | Use of recoverable and reusable catalysts (e.g., solid acid catalysts). organic-chemistry.org | Reduced waste, lower catalyst loading, and simplified product isolation. organic-chemistry.org |

Exploration of Novel Catalytic Systems for Thiane-4-carbonyl Chloride Transformations

Catalysis is a cornerstone of modern organic synthesis, offering pathways to new transformations with high efficiency and selectivity. thieme-connect.com For Thiane-4-carbonyl chloride, the exploration of novel catalytic systems can unlock new reactivity patterns beyond standard nucleophilic acyl substitution.

Lewis acids like AlCl₃ and FeCl₃ are known to activate the carbonyl group, accelerating reactions with weak nucleophiles. Future work could involve screening a broader range of Lewis acids, including lanthanide triflates, which are often more water-tolerant and recyclable. The development of chiral Lewis acids could enable enantioselective transformations, a key goal in pharmaceutical synthesis.

Transition metal catalysis offers a vast playground for new reactions. Palladium-catalyzed cross-coupling reactions, for instance, could potentially be adapted for Thiane-4-carbonyl chloride, although decarbonylation can be a competing pathway. More promising may be catalytic carbonylation reactions where the acyl chloride itself is generated catalytically from a different precursor before being used in a subsequent transformation. uni-regensburg.de Furthermore, catalytic reduction of the acyl chloride to the corresponding aldehyde can be achieved using "poisoned" catalysts, such as Lindlar's catalyst, which prevent over-reduction to the alcohol. libretexts.org This provides a valuable synthetic route to Thiane-4-carbaldehyde, another useful building block.

Organocatalysis, which uses small organic molecules as catalysts, presents another exciting avenue. sorbonne-universite.fr Chiral organocatalysts could be designed to promote stereoselective additions to the carbonyl group or to catalyze reactions at other positions of the thiane ring.

Design and Synthesis of Advanced Thiane-4-carbonyl Chloride Analogs for Specific Research Objectives

The modification of the Thiane-4-carbonyl chloride scaffold can lead to the creation of advanced analogs with tailored properties for specific applications in medicinal chemistry, materials science, and chemical biology. furman.edu

One key area of modification is the sulfur atom. Oxidation of the thiane ring can yield the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized analogs have different electronic properties, polarity, and hydrogen-bonding capabilities, which can be exploited in drug design to modulate target binding or pharmacokinetic properties. acs.org The stereochemistry at the sulfur atom in sulfoxides introduces an additional element of diversity. researchgate.net

Another strategy involves creating bicyclic or spirocyclic structures derived from Thiane-4-carbonyl chloride to explore new regions of chemical space. Such rigidified analogs are of great interest in drug discovery as they can lead to higher binding affinities and selectivities. researchgate.net

Furthermore, the acyl chloride can be used as a handle to attach the thiane moiety to other complex molecules, creating novel probes for chemical biology or building blocks for advanced polymers. The sulfur-containing ring is a known pharmacophore in various bioactive molecules, and Thiane-4-carbonyl chloride provides a convenient entry point for incorporating this motif. google.com

Table 3: Examples of Advanced Analogs and Their Research Objectives

| Analog Type | Synthetic Modification | Potential Research Objective |

| Sulfoxides/Sulfones | Oxidation of the sulfur atom. und.edu | Modulating polarity and hydrogen bonding for drug design; creating new chiral ligands. acs.orgresearchgate.net |

| Fluorinated Analogs | Introduction of fluorine atoms on the thiane ring. | Enhancing metabolic stability and binding affinity of drug candidates. |

| Bicyclic/Spirocyclic Derivatives | Intramolecular cyclization reactions. researchgate.net | Creating conformationally restricted scaffolds for improved receptor selectivity. |

| Polymer Conjugates | Reaction with functionalized polymers. | Developing new materials with specific optical or electronic properties. |

| Biomolecule Conjugates | Acylation of proteins or other biomolecules. | Creating probes for studying biological structure and function. |

Mechanistic Deep-Dive into Stereoselective Transformations

A detailed mechanistic understanding of reactions is crucial for controlling their outcomes, particularly their stereoselectivity. nih.gov For Thiane-4-carbonyl chloride, the interplay between the conformation of the six-membered ring and the reactivity of the acyl chloride group presents a rich field for mechanistic investigation.

Stereoselective oxidation of the sulfur atom to form either the axial or equatorial sulfoxide is a key challenge. Studies on related thianes have shown that the stereochemical outcome of oxidation can be highly dependent on the reagent used and the presence of other functional groups that can direct the oxidant. researchgate.net For example, the presence of a hydroxyl group at the 4-position can reverse the usual stereospecificity of certain oxidizing agents due to intramolecular participation. researchgate.net A mechanistic deep-dive would involve kinetic studies and the trapping of intermediates to elucidate these pathways.

Similarly, nucleophilic addition to the carbonyl group can be influenced by the conformation of the thiane ring. The axial and equatorial approaches of the nucleophile may have different energy barriers, leading to a diastereomeric excess in the product if the ring is appropriately substituted. Understanding these steric and electronic effects is key to designing highly stereoselective reactions. acs.org Advanced techniques, including in situ spectroscopy and computational modeling of transition states, will be vital in these investigations.

Q & A

Q. What are the optimal synthetic routes for Thiane-4-carbonyl chloride, and how do reaction conditions influence yield?

Thiane-4-carbonyl chloride is typically synthesized via chlorination of tetrahydrothiopyran-4-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key factors affecting yield include temperature control (0–5°C for exothermic reactions), solvent choice (e.g., anhydrous dichloromethane), and stoichiometric ratios (1:1.2 acid-to-chlorinating agent). Post-reaction purification via vacuum distillation or recrystallization is critical to isolate the product .

Q. How can researchers validate the purity and structural identity of Thiane-4-carbonyl chloride?

Methodological validation involves:

- Spectroscopic Analysis : Compare H/C NMR spectra with reference data (e.g., tetrahydrothiopyran-4-carbonyl chloride derivatives). For mass spectrometry, NIST databases (e.g., NIST Chemistry WebBook) provide fragmentation patterns for cross-verification .

- Chromatographic Methods : Use HPLC with UV detection (λ = 220–250 nm) or GC-MS to assess purity (>98% by area normalization).

- Elemental Analysis : Confirm C, H, S, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are essential when handling Thiane-4-carbonyl chloride in laboratory settings?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to its corrosive and lachrymatory properties.

- Spill Management : Neutralize spills with sodium bicarbonate or calcium oxide.

- Storage : Store under inert gas (argon/nitrogen) at 2–8°C in sealed amber glass vials to prevent hydrolysis .

Advanced Research Questions

Q. How does Thiane-4-carbonyl chloride’s reactivity vary in nucleophilic acyl substitution reactions under different catalytic environments?

Advanced studies require systematic comparison of:

- Catalysts : Evaluate Lewis acids (e.g., FeCl₃, AlCl₃) versus non-catalytic conditions. For example, AlCl₃ increases electrophilicity of the carbonyl group, accelerating reactions with amines or alcohols.

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates compared to non-polar solvents.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or F NMR (if using fluorinated nucleophiles) to derive rate constants and activation parameters .

Q. What strategies resolve contradictions in reported spectral data for Thiane-4-carbonyl chloride derivatives?

Discrepancies often arise from solvent effects, impurities, or tautomerism. Researchers should:

- Replicate Experiments : Follow published protocols exactly, noting solvent purity and equipment calibration.

- Cross-Validate Data : Use multiple techniques (e.g., X-ray crystallography for solid-state structure vs. solution NMR).

- Apply Computational Chemistry : Compare experimental H NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

Q. How can systematic reviews address gaps in environmental fate data for Thiane-4-carbonyl chloride?

Follow EPA’s literature search framework for hazardous substances:

- Database Selection : Prioritize PubMed, Web of Science, and gray literature (technical reports, dissertations).

- Inclusion Criteria : Focus on hydrolysis rates, biodegradation pathways, and ecotoxicity assays (e.g., Daphnia magna LC₅₀).

- Data Synthesis : Tabulate half-lives in aqueous media (pH 5–9) and correlate with QSAR models to predict environmental persistence .

Q. What experimental designs minimize bias in studying Thiane-4-carbonyl chloride’s bioactivity?

- Blinded Studies : Use coded samples for cytotoxicity assays (e.g., MTT tests on human cell lines).

- Control Groups : Include solvent-only controls and positive controls (e.g., cisplatin for apoptosis studies).

- Statistical Power : Calculate sample sizes using ANOVA or t-test power analysis (α = 0.05, β = 0.2) .

Methodological Guidance Tables

Q. Table 1. Key Spectral Data for Thiane-4-carbonyl Chloride

| Technique | Reference Data (NIST) | Conditions |

|---|---|---|

| H NMR | δ 3.05–3.25 (m, 2H, SCH₂) | CDCl₃, 400 MHz |

| C NMR | δ 172.8 (C=O), 35.6 (S–CH₂) | CDCl₃, 100 MHz |

| Mass Spec (EI) | m/z 164 [M]⁺ | 70 eV, direct injection |

Q. Table 2. Literature Search Strategy (Adapted from EPA Guidelines)

| Step | Action | Tools/Databases |

|---|---|---|

| 1 | Define scope (e.g., synthesis, toxicity) | PubMed, Web of Science |

| 2 | Apply filters (peer-reviewed, 2000–2025) | EndNote, Zotero |

| 3 | Screen abstracts using inclusion tags | Covidence software |

| 4 | Extract data into standardized tables | Excel, RStudio |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.